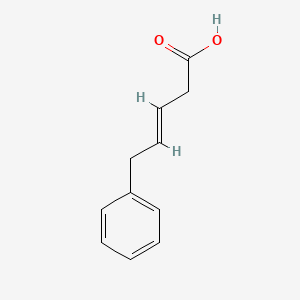

(E)-5-phenylpent-3-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

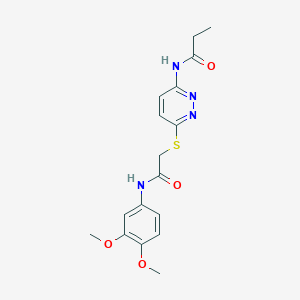

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. The compound “(E)-5-phenylpent-3-enoic acid” suggests it’s an unsaturated carboxylic acid with a phenyl group attached .

Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound. It might involve various organic chemistry reactions, including functional group transformations and coupling reactions .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The compound’s reactivity could be influenced by factors like the presence of the carboxylic acid group and the phenyl group .Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity .Scientific Research Applications

Photocatalysis in Organic Synthesis

The generation of sulfonated isobenzofuran-1(3H)-ones from 2-vinylbenzoic acids, among other acids including 4-phenylpent-4-enoic acid, was achieved under photocatalysis with visible light. This process, facilitated by a photocatalyst, aids the formation of desired products in good yields (Zhang, Zhou, & Wu, 2018).

Antibacterial Activity

5-(Alkenyl)-2-amino-1,3,4-oxadiazole and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazole, synthesized from fatty acid hydrazides including (Z)-octadec-9-enoic and (Z)-9-hydroxyoctadec-12-enoic acids, have shown significant antibacterial activity. These compounds were effective against E. coli and other bacteria (Banday, Mattoo, & Rauf, 2010).

Cytotoxic Agents in Cancer Research

(E)-6-(4-substituted phenyl)-4-oxohex-5-enoic acids and related compounds demonstrated notable cytotoxic activity against various human cancer cell lines, including lung and HepG2 cancer cell lines. This research highlights the potential use of these compounds as cytotoxic agents in cancer therapy (Abdel-Atty et al., 2014).

Asymmetric Hydrogenation

The asymmetric hydrogenation of 5-acetylamino-5-phenylpent-4-enoic acid methyl ester demonstrated enantioselectivity, a key process in the production of enantiomerically pure compounds, which are important in pharmaceuticals (Starodubtseva et al., 2010).

Solar Cell Applications

In the context of solar cells, organic dyes derived from (E)-3-(5-(4-(bis(4-(hexyloxy)phenyl)amino)phenyl)thiophen-2-yl)-2-cyanoprop-2-enoic acid demonstrated power conversion efficiencies over 6% under simulated sunlight. This research contributes to the development of more efficient solar cell technologies (Robson et al., 2013).

Synthesis of Luminescent Molecular Crystals

The synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid led to the creation of organic molecular crystals with stable photoluminescence, which has potential applications in optoelectronics (Zhestkij et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-5-phenylpent-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2,(H,12,13)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWLQJZGLBUHNN-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC=CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C/C=C/CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792079.png)

![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2792080.png)

![N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2792082.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2792083.png)

![4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2792087.png)

![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2792089.png)

![[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride](/img/structure/B2792095.png)

![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2792101.png)